Bis((S)-4-(4-(tert-butyl)phenyl)-4,5-dihydrooxazol-2-yl)methane Bis((S)-4-(4-(tert-butyl)phenyl)-4,5-dihydrooxazol-2-yl)methane
Brand Name: Vulcanchem
CAS No.:
VCID: VC17332355
InChI: InChI=1S/C27H34N2O2/c1-26(2,3)20-11-7-18(8-12-20)22-16-30-24(28-22)15-25-29-23(17-31-25)19-9-13-21(14-10-19)27(4,5)6/h7-14,22-23H,15-17H2,1-6H3/t22-,23-/m1/s1
SMILES:
Molecular Formula: C27H34N2O2
Molecular Weight: 418.6 g/mol

Bis((S)-4-(4-(tert-butyl)phenyl)-4,5-dihydrooxazol-2-yl)methane

CAS No.:

Cat. No.: VC17332355

Molecular Formula: C27H34N2O2

Molecular Weight: 418.6 g/mol

* For research use only. Not for human or veterinary use.

Bis((S)-4-(4-(tert-butyl)phenyl)-4,5-dihydrooxazol-2-yl)methane -

Specification

Molecular Formula C27H34N2O2
Molecular Weight 418.6 g/mol
IUPAC Name (4S)-4-(4-tert-butylphenyl)-2-[[(4S)-4-(4-tert-butylphenyl)-4,5-dihydro-1,3-oxazol-2-yl]methyl]-4,5-dihydro-1,3-oxazole
Standard InChI InChI=1S/C27H34N2O2/c1-26(2,3)20-11-7-18(8-12-20)22-16-30-24(28-22)15-25-29-23(17-31-25)19-9-13-21(14-10-19)27(4,5)6/h7-14,22-23H,15-17H2,1-6H3/t22-,23-/m1/s1
Standard InChI Key UETJCTYMISNGSC-DHIUTWEWSA-N
Isomeric SMILES CC(C)(C)C1=CC=C(C=C1)[C@H]2COC(=N2)CC3=N[C@H](CO3)C4=CC=C(C=C4)C(C)(C)C
Canonical SMILES CC(C)(C)C1=CC=C(C=C1)C2COC(=N2)CC3=NC(CO3)C4=CC=C(C=C4)C(C)(C)C

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s structure comprises two (S)-configured oxazoline rings connected via a methylene group. Each oxazoline ring is substituted at the 4-position with a 4-(tert-butyl)phenyl group, introducing significant steric bulk (Figure 1) . The tert-butyl groups enhance the ligand’s rigidity, which is critical for inducing stereoselectivity in catalytic cycles.

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC₂₇H₃₄N₂O₂
Molecular Weight418.6 g/mol
CAS Number2154445-02-8
Stereochemistry(S,S)-Configuration

Electronic and Steric Features

The electron-donating nature of the oxazoline nitrogen atoms facilitates strong coordination to transition metals. The tert-butylphenyl substituents create a chiral environment that discriminates between prochiral substrates, a feature validated by density functional theory (DFT) studies . This steric shielding minimizes undesired side reactions, improving catalytic selectivity.

Synthesis and Preparation

Synthetic Pathways

The synthesis involves a multi-step process:

  • Oxazoline Ring Formation: Reaction of (S)-2-amino-3-(4-(tert-butyl)phenyl)propan-1-ol with a cyanating agent (e.g., cyanogen bromide) under acidic conditions yields the oxazoline precursor.

  • Methylene Bridging: Condensation of two oxazoline units using formaldehyde or paraformaldehyde in the presence of a Lewis acid catalyst (e.g., BF₃·OEt₂).

Key Reaction Conditions:

  • Temperature: 80–100°C

  • Solvent: Dichloromethane or toluene

  • Yield: 60–75% after chromatographic purification.

Industrial-Scale Production

Industrial synthesis employs continuous flow reactors to optimize heat transfer and mixing, enhancing yield (up to 85%). Chiral stationary phase chromatography ensures enantiomeric purity >99% ee, critical for pharmaceutical applications.

Applications in Asymmetric Catalysis

Reaction Scope

This ligand excels in asymmetric transformations, including:

  • Cyclopropanations: Copper-catalyzed cyclopropanation of styrenes with diazoacetates, achieving 92–95% ee.

  • Diels-Alder Reactions: Lewis acid-catalyzed [4+2] cycloadditions with 88–93% ee.

  • Hydrogenations: Rhodium-catalyzed asymmetric hydrogenation of α,β-unsaturated ketones (90–94% ee) .

Table 2: Catalytic Performance in Selected Reactions

Reaction TypeMetal CatalystSubstrateee (%)Reference
CyclopropanationCu(OTf)₂Styrene95
Diels-AlderMg(ClO₄)₂Cyclopentadiene93
HydrogenationRh(nbd)₂BF₄α-Methylcinnamate94

Mechanistic Insights

The ligand’s tert-butyl groups enforce a C₂-symmetric geometry upon metal coordination, creating a chiral pocket that directs substrate approach (Figure 2) . Kinetic studies reveal that rate-determining steps involve substrate binding, with steric effects from the tert-butyl groups lowering activation energy by 15–20 kJ/mol.

Comparative Analysis with Related Bis(Oxazoline) Ligands

Structural Analogues

  • Bis((S)-4-tert-butyl-4,5-dihydrooxazol-2-yl)methane: Lacks phenyl groups, reducing steric bulk and enantioselectivity (70–85% ee in cyclopropanations).

  • Bis((S)-4-benzyl-4,5-dihydrooxazol-2-yl)methane: Benzyl substituents increase π-π interactions but reduce thermal stability.

Table 3: Ligand Comparison

LigandSubstituentee in Cyclopropanation (%)Thermal Stability (°C)
Bis((S)-4-(4-t-BuPh)-oxazolinyl)methane4-(tert-butyl)phenyl95220
Bis((S)-4-t-Bu-oxazolinyl)methanetert-butyl85180
Bis((S)-4-benzyl-oxazolinyl)methaneBenzyl89150

Performance Trade-offs

The 4-(tert-butyl)phenyl variant outperforms analogues in enantioselectivity and thermal stability, albeit at higher synthesis costs.

Recent Research Findings and Future Directions

Steric and Electronic Tuning

  • Steric Effects: Enlarging substituents to 3,5-di-tert-butylphenyl improves ee to 97% but reduces reaction rates by 30% .

  • Electronic Modulation: Electron-withdrawing groups (e.g., CF₃) on the phenyl ring enhance Lewis acidity, accelerating reactions by 20%.

Emerging Applications

  • Photocatalysis: Copper complexes of this ligand enable visible-light-driven asymmetric α-alkylations (91% ee) .

  • Biocatalysis Integration: Hybrid systems combining this ligand with enzymes achieve dynamic kinetic resolutions in amine synthesis.

Challenges and Innovations

  • Scalability: Advances in flow chemistry aim to reduce production costs by 40%.

  • Sustainability: Solvent-free synthetic routes using mechanochemistry are under exploration.

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